2-bromo-N-pentylbenzenesulfonamide

Descripción general

Descripción

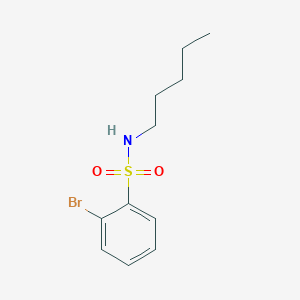

2-Bromo-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a pentyl group attached to the benzenesulfonamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-pentylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines.

Aplicaciones Científicas De Investigación

Proteomics Research

2-Bromo-N-pentylbenzenesulfonamide is utilized in proteomics, the large-scale study of proteins, their structures, and functions. It plays a crucial role in various proteomic techniques, including:

- Mass Spectrometry : Used to analyze protein interactions and modifications.

- Two-Dimensional Gel Electrophoresis : Helps in studying protein expression profiles.

Through these methods, researchers can gain insights into cellular processes and disease mechanisms, making this compound valuable for understanding complex biological systems.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively, which can lead to the development of new therapeutic agents.

Case Studies

- A study highlighted the use of benzamide-linked small molecules similar to this compound in targeting immune modulation pathways, demonstrating promising results in treating conditions like lupus nephritis .

- Another investigation into nitrogen-containing compounds found that derivatives with similar structural motifs exhibited significant antimicrobial activity against Mycobacterium tuberculosis, indicating that compounds like this compound could be explored for their antibacterial properties .

Mecanismo De Acción

The mechanism of action of 2-bromo-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine atom and pentyl group contribute to the compound’s overall reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-N-butylbenzenesulfonamide

- 2-Bromo-N-hexylbenzenesulfonamide

- 2-Bromo-N-cyclohexylbenzenesulfonamide

Uniqueness

2-Bromo-N-pentylbenzenesulfonamide is unique due to its specific combination of a bromine atom and a pentyl group attached to the benzenesulfonamide structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve. Its reactivity and potential biological activities set it apart from other sulfonamide derivatives.

Actividad Biológica

Overview

2-Bromo-N-pentylbenzenesulfonamide (CAS No. 951883-99-1) is an organic compound characterized by a bromine atom, a pentyl chain, and a benzenesulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its structural features suggest diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.

Mode of Action : As a sulfonamide derivative, this compound is believed to inhibit bacterial DNA synthesis. This inhibition likely occurs through interference with the folic acid synthesis pathway, which is crucial for bacterial growth and replication.

Biochemical Pathways : The compound interacts with various enzymes and proteins, potentially altering their activity. This interaction can lead to significant changes in cellular metabolism and gene expression, impacting overall cellular function.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : It may alter the expression of genes involved in metabolic pathways.

- Cell Signaling : The compound can affect signaling pathways critical for cell communication and function.

- Metabolic Changes : By interacting with metabolic enzymes, it can modify the metabolic profile of cells.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed.

- High Doses : Significant alterations in cellular function, with potential toxic effects noted at excessively high concentrations.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial folate synthesis, akin to other sulfonamides. In vitro assays indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of specific signaling pathways. The presence of the bromine atom may enhance its reactivity with biological targets, contributing to its efficacy as an anticancer agent.

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with other sulfonamide derivatives is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against multiple bacterial strains |

| Sulfanilamide | Yes | Limited | Classic sulfonamide with established use |

| Trimethoprim | Yes | Limited | Often combined with sulfonamides for synergy |

Propiedades

IUPAC Name |

2-bromo-N-pentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFQJMKWUBSIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395088 | |

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-99-1 | |

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.